methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
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Overview
Description
Methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[63101,5]dodecane-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. Subsequent steps involve the introduction of the hydroxy, methyl, and oxo groups through selective functionalization reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that have tricyclic cores and multiple functional groups. Some similar compounds include:
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate .
- Methyl 1-C-[4-chloro-3-(4-ethoxybenzyl)phenyl]-α-D-glucopyranoside . These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H35NO9 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate |
InChI |
InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17+/t14-,15-,16-,21-,22-,23+,26+,27+/m1/s1 |
InChI Key |
GJDWUPRATYQDKW-RSHQHEKCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C[C@]3([C@@](O2)([C@H]([C@H](O3)C)C(=O)OC)O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CN(C4=O)C)/O)C |
Canonical SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C |
Origin of Product |
United States |
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